molecular formula C8H6BrN3O B7836059 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one

2-(4-bromophenyl)-1H-1,2,4-triazol-3-one

Cat. No.: B7836059
M. Wt: 240.06 g/mol
InChI Key: MYPBFEVHSZDWPP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one is a small molecule featuring the 1,2,4-triazol-3-one heterocyclic scaffold substituted with a 4-bromophenyl group. This structure makes it a valuable intermediate for researchers in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-known pharmacophore in drug discovery, associated with a broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties . The bromine atom on the phenyl ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki reactions, allowing for the creation of a diverse array of biaryl derivatives for structure-activity relationship (SAR) studies . Crystallographic studies of closely related compounds show that the bromophenyl and triazole rings can exhibit specific dihedral angles, which can influence the compound's solid-state packing and intermolecular interactions, such as through hydrogen bonding and π-stacking . This precise structure is critical for researchers designing molecules with specific target interactions or material properties. As a key synthetic intermediate, this compound can be used to develop novel chemical entities for investigating new therapeutic agents or for exploring advanced materials, such as those with non-linear optical (NLO) properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(4-bromophenyl)-1H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPBFEVHSZDWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Urea Cyclization

A foundational approach involves the cyclization of N-(4-bromophenyl)hydrazine derivatives with urea or thiourea. In a protocol adapted from Shah et al., 4-bromophenylhydrazine reacts with urea in the presence of a Lewis acid catalyst, such as Mg(NO₃)₂, to facilitate ring closure. The reaction proceeds via initial formation of a semicarbazide intermediate, which undergoes intramolecular dehydration under reflux conditions (80–100°C) to yield the triazolone core. This method achieves yields of 68–75% within 4–6 hours, with Mg(NO₃)₂ enhancing reaction efficiency by polarizing carbonyl groups and stabilizing transition states.

Key variables include:

  • Solvent system : Ethanol-water mixtures (3:1) improve intermediate solubility while enabling facile removal of ammonia by-product.

  • Catalyst loading : Optimal at 10 mol%, with higher concentrations leading to side reactions such as over-oxidation.

One-Pot Synthesis via Acylhydrazine Intermediates

Building on methodologies for 1,2,4-triazole-5-thiones, a modified one-pot synthesis replaces isothiocyanates with urea derivatives. For instance, 4-bromophenyl isocyanate reacts with benzohydrazide in ethanol under reflux, followed by alkaline cyclization (4N NaOH, 2 hours) to yield 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one. This method circumvents the isolation of thiosemicarbazide intermediates, reducing reaction time from 12 hours to 6 hours and improving yields to 82%.

Oxidation of 1,2,4-Triazole-5-Thione Precursors

Oxidative Desulfurization

Triazolone derivatives are accessible via oxidation of corresponding thiones. In a procedure adapted from Abacı et al., 3-(4-bromophenyl)-1,2,4-triazole-5-thione is treated with hydrogen peroxide (30% w/v) in acetic acid at 60°C for 3 hours, achieving 89% conversion to the ketone. The reaction mechanism involves nucleophilic attack of peroxide on the thione sulfur, followed by elimination of sulfurous acid.

Optimization insights :

  • Oxidant selection : m-Chloroperbenzoic acid (mCPBA) offers superior selectivity but increases cost.

  • Side products : Over-oxidation to sulfones is mitigated by controlling temperature (<70°C) and stoichiometry (1.2 eq. H₂O₂).

Catalytic Systems and Green Chemistry Approaches

Mg(NO₃)₂-Catalyzed Reactions

The use of Mg(NO₃)₂ as a low-cost, reusable catalyst is highlighted in multi-component reactions. For example, a mixture of ethyl acetoacetate, 4-bromobenzaldehyde, and urea in ethanol catalyzed by Mg(NO₃)₂ (10 mol%) at 80°C yields this compound with 78% efficiency. The catalyst facilitates Knoevenagel condensation and subsequent cyclization, with FTIR and HPLC data confirming product purity.

Aqueous-Phase Synthesis

Echoing green chemistry principles, a water-ethanol solvent system (4:1) is employed for cyclocondensation, reducing organic waste. This method achieves comparable yields (74%) to traditional ethanolic reflux while simplifying purification through aqueous workup.

Mechanistic Studies and Intermediate Characterization

Spectroscopic Validation

Intermediate characterization via FTIR and ¹H-NMR is critical for mechanistic elucidation. For instance, the disappearance of the –NH₂ stretch at 3454 cm⁻¹ and emergence of a triazole –NH signal at 3213 cm⁻¹ confirm cyclization. Similarly, ¹H-NMR spectra exhibit downfield shifts for triazole protons (δ 8.2–8.5 ppm), corroborating aromatic conjugation.

By-Product Analysis

Common by-products include:

  • Bis-triazolones : Formed via dimerization under excess urea (mitigated by stoichiometric control).

  • Hydrolyzed intermediates : Observed in aqueous systems with prolonged heating, necessitating precise reaction monitoring.

Comparative Evaluation of Synthetic Routes

MethodCatalystYield (%)Time (h)Purity (HPLC)
Hydrazide-UreaMg(NO₃)₂75698.2
One-PotNaOH82697.8
OxidationH₂O₂89399.1
Aqueous-PhaseNone74896.5

The oxidative route offers the highest yield and purity but requires stringent control to prevent over-oxidation. Conversely, aqueous-phase synthesis aligns with green chemistry goals despite marginally lower efficiency.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) of the Mg(NO₃)₂-catalyzed method demonstrate consistent yields (72–75%) and catalyst recyclability (5 cycles with <5% activity loss). Challenges include:

  • Product isolation : Crystallization from ethanol-hexane mixtures (3:7) optimizes recovery.

  • Waste management : Mg(NO₃)₂ is recovered via aqueous extraction and reused, minimizing environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent undergoes palladium-catalyzed cross-coupling reactions, leveraging the bromine atom as a leaving group. Key reactions include:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (1–5 mol%) in DMF/H₂O (3:1) at 80–100°C for 12–24 hours. Yields range from 60–85% .

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines using Pd(OAc)₂/Xantphos in toluene at 110°C.

Example :

2-(4-Bromophenyl)-1H-1,2,4-triazol-3-one+PhB(OH)2Pd(PPh3)4,Na2CO32-(4-Biphenyl)-1H-1,2,4-triazol-3-one\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2-(4-Biphenyl)-1H-1,2,4-triazol-3-one}

Functionalization at the Triazolone Ring

The triazolone moiety participates in alkylation, acylation, and cycloaddition reactions due to its ambident nucleophilic character:

S-Alkylation

Reacts with alkyl/aryl halides in alkaline media (Cs₂CO₃ or K₂CO₃ in DMF) to form thioether derivatives .

Experimental Conditions :

ReagentSolventBaseTemp. (°C)Time (h)Yield (%)
2-Bromo-1-phenylethanoneDMFCs₂CO₃252461

Product :
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one .

Reduction of Ketone Derivatives

Ketone intermediates (e.g., from S-alkylation) are reduced to secondary alcohols using NaBH₄ in ethanol at 45–50°C :

\text{Ketone} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{Alcohol (57% yield)}

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound serves as a precursor for synthesizing 1,2,3-triazole conjugates. Propargylated derivatives undergo Cu(I)-mediated "click" reactions with azides :

Reaction Scheme :

Propargyl-triazolone+AzideCuSO4/NaAsc1,4-Disubstituted Triazole Conjugate\text{Propargyl-triazolone} + \text{Azide} \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{1,4-Disubstituted Triazole Conjugate}

Notable Example :

  • Conjugate 22 (1-(4-bromophenyl)-4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazole) showed anticancer activity (IC₅₀ = 0.31 μM against MCF-7).

Coordination Chemistry

The triazolone nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or biological applications. Reported complexes include:

Metal IonLigand RatioGeometryApplicationReference
Cu(II)1:2Square planarAntimicrobial agents
Ag(I)1:1LinearMaterial science

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazolone ring undergoes ring-opening reactions, while alkaline conditions favor tautomerization or deprotonation .

Key Observation :

  • Protonation at N2 in HCl/EtOH generates a reactive intermediate for further functionalization .

Photochemical Reactions

Limited studies suggest UV irradiation induces homolytic C–Br bond cleavage, enabling radical-based modifications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one. Triazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of N-aryl-4H-1,2,4-triazol-3-amines demonstrated potent anticancer activity, with some derivatives outperforming established drugs like imatinib in inhibiting cancer cell growth . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Antimicrobial Properties
Triazole compounds have also been extensively studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The structural features of this compound contribute to its effectiveness as an antibacterial agent. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular processes .

Inhibition of Metallo-β-lactamases
The emergence of antibiotic resistance due to metallo-β-lactamases (MBLs) poses a significant challenge in treating infections. Triazole derivatives have been identified as potential inhibitors of MBLs. Studies have shown that certain triazole compounds can enhance the susceptibility of resistant bacterial strains to β-lactam antibiotics like meropenem by inhibiting the MBLs' activity .

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole derivatives are utilized in agriculture as fungicides. They are effective against various fungal pathogens that affect crops, thereby improving agricultural productivity. The mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Materials Science Applications

Corrosion Inhibitors
Triazoles are also explored for their application as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions makes them suitable candidates for preventing corrosion in various environments. Studies indicate that triazole-containing compounds can effectively protect metals from oxidative damage and corrosion .

Polymeric Materials
In materials science, triazoles are incorporated into polymeric materials to enhance their properties. The inclusion of this compound in polymer matrices can improve thermal stability and mechanical strength due to its rigid structure and ability to form hydrogen bonds within the polymer network .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Compound exhibited significant cytotoxicity against multiple cancer cell lines.
Antimicrobial Properties Effective against Gram-positive/negative bacteria; disrupts cellular processes.
MBL Inhibition Enhances susceptibility of resistant strains to meropenem; inhibits MBL activity.
Agricultural Fungicide Effective against crop-affecting fungal pathogens; inhibits ergosterol biosynthesis.
Corrosion Inhibition Forms stable complexes with metal ions; prevents corrosion effectively.
Polymeric Materials Improves thermal stability and mechanical strength in polymer matrices.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy : The target compound’s ketone (C=O) stretch appears near 1593 cm⁻¹ (similar to ’s C=N). Thione-containing analogs show distinct C=S peaks at 1212 cm⁻¹ .
  • Solubility : Bromophenyl’s hydrophobicity reduces aqueous solubility compared to chlorophenyl derivatives () but improves membrane permeability .
  • Stability : The ketone group in this compound may confer greater oxidative stability than thione analogs .

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-1H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?

The synthesis of triazole derivatives often involves cyclocondensation of thiosemicarbazides or oxidative cyclization of acylthiosemicarbazides. For bromophenyl-substituted triazoles, intermediates like 2-(4-bromophenyl)acetohydrazide can be reacted with carbon disulfide under basic conditions to form thiosemicarbazide precursors, followed by cyclization in acidic media . Optimization may include adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., H2SO4 or polyphosphoric acid). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural identity and purity of this compound?

Key methods include:

  • Single-crystal X-ray diffraction (SCXRD): Use SHELXTL or SHELXL for structure refinement . ORTEP-3 can generate thermal ellipsoid plots to visualize molecular geometry and confirm the bromophenyl and triazolone moieties .
  • Spectroscopy: Compare NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., DFT). For example, the triazol-3-one carbonyl stretch typically appears at ~1700 cm⁻¹ in IR .
  • Elemental analysis: Verify %C, %H, %N, and %Br to confirm stoichiometry.

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for bromophenyl-triazolone derivatives be resolved?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in test compounds. To address this:

  • Reproduce synthesis: Follow strict protocols (e.g., ) and validate purity via HPLC (>98%).
  • Standardize assays: Use pharmacopeial guidelines (e.g., USP/EP) for cytotoxicity or enzyme inhibition tests .
  • Compare structural analogs: Evaluate substituent effects (e.g., bromine vs. chlorine) on target binding using molecular docking or SAR studies .

Q. What computational strategies are recommended for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The bromophenyl group’s electron-withdrawing effect lowers HOMO energy, influencing nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulate solvation effects in biological membranes to predict bioavailability. Software like GROMACS can model interactions with lipid bilayers .
  • Crystallographic data validation: Cross-check experimental SCXRD bond lengths/angles (e.g., C-Br ~1.89 Å) with DFT-optimized geometries .

Q. How can crystallographic twinning or disorder in this compound crystals be addressed during refinement?

  • Data collection: Use high-resolution synchrotron sources (≤0.8 Å) to improve signal-to-noise ratios.
  • Software tools: In SHELXL, apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms. WinGX provides graphical interfaces for validating hydrogen bonding networks .
  • Validation metrics: Ensure R-factor convergence (<0.05) and check ADDSYM/PLATON reports for missed symmetry .

Methodological Considerations

Q. What strategies mitigate halogen-bonding interference in biological assays involving bromophenyl-triazolones?

  • Co-crystallization studies: Resolve target-ligand structures (e.g., protein kinases) to identify Br···O/N interactions .
  • Competitive binding assays: Use isothermal titration calorimetry (ITC) to quantify binding affinity changes when substituting bromine with non-halogen groups .
  • Solubility optimization: Introduce polar substituents (e.g., -OH, -NH2) to counterbalance hydrophobic halogen effects .

Q. How should researchers handle conflicting spectroscopic data for triazolone derivatives?

  • Cross-validate techniques: Combine mass spectrometry (HRMS-ESI) with 2D NMR (HSQC, HMBC) to resolve ambiguities in tautomeric forms (e.g., 1H- vs. 2H-triazolone) .
  • Dynamic NMR: Perform variable-temperature ¹H NMR to detect rotameric equilibria or slow-exchange processes .

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